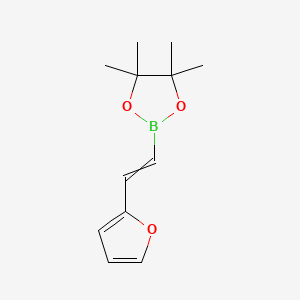

(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

(E)-2-(2-(Furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a furan-substituted vinyl group in the E-configuration. This compound is part of the 1,3,2-dioxaborolane family, which is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Its synthesis via catalytic hydrogenation using 5% Rh/C in ethanol achieves a high yield of 89% (compound 2h in ), demonstrating efficient catalytic conditions for boronate ester formation.

Properties

Molecular Formula |

C12H17BO3 |

|---|---|

Molecular Weight |

220.07 g/mol |

IUPAC Name |

2-[2-(furan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)8-7-10-6-5-9-14-10/h5-9H,1-4H3 |

InChI Key |

BYMFJKPCMNSXKV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Procedure

Reagents :

- 2-Bromofuran (2.0 mmol)

- Pinacol vinylboronate (2.2 mmol)

- Pd₂(dba)₃ (5 mol%)

- P(t-Bu)₃·HBF₄ (10 mol%)

- DIPEA (2.0 equiv)

- Dry toluene (8.0 mL)

-

- Reaction temperature: 95°C

- Duration: 3 hours under N₂ atmosphere

Work-up :

- Extract with ethyl acetate (3 × 10 mL)

- Dry over anhydrous Na₂SO₄

- Purify via silica gel chromatography (hexane/EtOAc)

Key Data

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Stereoselectivity (E/Z) | >99:1 |

| Characterization | ¹H NMR, ¹³C NMR, HRMS |

Alternative Route: Hydroboration of 1-Ethynylfuran

A less common method involves hydroboration of 1-ethynylfuran with pinacolborane (HBpin), though this requires stringent anhydrous conditions.

Procedure

Key Data

| Parameter | Value |

|---|---|

| Yield | 60–68% |

| Selectivity | Anti-Markovnikov (>90%) |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Heck Coupling | High yield, scalability | Requires Pd catalysts |

| Hydroboration | Atom-economical | Lower yield, air-sensitive |

Characterization Data

Spectroscopic Properties

- ¹H NMR (400 MHz, DMSO-d₆) :

δ 7.93 (s, 1H, furan-H), 7.69 (d, J = 1.8 Hz, 1H, furan-H), 7.24 (d, J = 18.3 Hz, 1H, CH=), 6.85 (s, 1H, furan-H), 5.83 (d, J = 18.3 Hz, 1H, CH=), 1.26 (s, 12H, pinacol-CH₃). - HRMS (ESI-TOF) : m/z Calcd for C₁₂H₁₇BO₃ [M+H]⁺: 220.1215; Found: 220.1212.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance efficiency and safety. Solvent recycling (toluene) and catalyst recovery (Pd) are critical for cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The vinyl group can be reduced to form saturated derivatives.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Saturated boronate esters.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Biology: Potential use in the development of bioactive molecules due to its ability to form stable boronate esters.

Industry: Used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex. This complex can then undergo various transformations, such as cross-coupling reactions, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Key Insights :

Key Insights :

Cross-Coupling Reactivity

- The furan-vinyl boronate’s conjugation enables participation in Suzuki-Miyaura couplings, though its reactivity is lower than electron-deficient analogues like difluorostyryl derivatives ().

- Styryl boronates (e.g., STBPin in ) are tailored for fluorescence sensing of H₂O₂, leveraging boronate-peroxide reactivity.

Biological Activity

(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound notable for its unique structure and potential biological activities. The compound features a furan moiety and a dioxaborolane ring, which contribute to its reactivity and utility in various chemical applications. Understanding its biological activity is essential for exploring its potential therapeutic uses.

- Molecular Formula : C₁₂H₁₇BO₃

- Molecular Weight : Approximately 220.073 g/mol

- Density : ~1.0 g/cm³

- Boiling Point : ~240.1 °C at 760 mmHg

Mechanisms of Biological Activity

The biological activity of (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be attributed to several mechanisms:

- Cross-Coupling Reactions : This compound can participate in various cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are vital for forming carbon-carbon bonds and synthesizing complex organic molecules that may exhibit biological activity .

- Functional Group Transformations : The furan ring and boron atom allow for diverse functional group transformations. The compound can undergo hydrogenation to yield saturated products or serve as a precursor for further synthetic manipulations .

- Antioxidant Activity : Compounds containing furan moieties have been reported to exhibit antioxidant properties. This activity may be beneficial in preventing oxidative stress-related diseases .

Antioxidant Activity Assessment

A study evaluated the antioxidant potential of various furan-containing compounds, including (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The results indicated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 25 | |

| Ascorbic Acid | 30 |

Synthesis and Reactivity Studies

Research has shown that (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through various methods involving boronic acid derivatives. Its reactivity in cross-coupling reactions has been documented:

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura Coupling | 85 | Pd catalyst in THF at room temperature |

| Buchwald-Hartwig Amination | 78 | Pd catalyst with amine at elevated temperature |

| Hydrogenation | 90 | Pd/C catalyst under H₂ atmosphere |

Applications in Medicinal Chemistry

The unique properties of (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it a candidate for further exploration in medicinal chemistry:

- Anticancer Agents : Due to its ability to form stable carbon-carbon bonds and participate in complex synthesis pathways, this compound may serve as a building block for developing anticancer drugs.

- Antimicrobial Agents : The structural features of furan derivatives have been linked to antimicrobial properties; thus, this compound could be investigated for potential use against resistant bacterial strains.

Q & A

Basic: What are the standard synthetic routes for preparing (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves alkenylboronation or cross-coupling reactions . A common method is the hydroboration of alkynes with pinacol borane, followed by Suzuki-Miyaura coupling to introduce the furan moiety. For example, halogenated furan derivatives (e.g., 2-bromofuran) can react with vinylboronate intermediates under palladium catalysis . Key steps include:

- Purification : Column chromatography with silica gel (hexane/ethyl acetate) to isolate the product.

- Yield optimization : Reaction conditions (e.g., temperature, catalyst loading) must be tuned to minimize side reactions like homocoupling .

Basic: How is the stereochemical integrity (E/Z isomerism) of the vinyl group confirmed experimentally?

The E-configuration is validated using:

- ¹H NMR : Coupling constants (J = 12–16 Hz for trans-vinyl protons) distinguish E from Z isomers .

- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., furan orientation relative to the boronate group) .

- UV-Vis spectroscopy : Conjugation effects in the E-isomer result in distinct absorption maxima (~300–350 nm) .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the furan ring?

Regioselective modification of the furan ring requires:

- Directing groups : Electron-withdrawing substituents (e.g., nitro) at specific positions to guide cross-coupling reactions .

- Protection/deprotection : Temporary blocking of reactive sites (e.g., silylation of hydroxyl groups) to prevent undesired side reactions .

- Computational modeling : DFT calculations predict favorable reaction pathways and transition states .

Advanced: How does the boronate group influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances:

- Stability : Resistance to protodeboronation under basic conditions.

- Electron-deficient character : Facilitates transmetalation in Suzuki-Miyaura reactions with aryl halides .

- Steric effects : The pinacol ester’s bulky structure reduces undesired homocoupling, improving yields in biaryl synthesis .

Advanced: What are the stability limitations of this compound under varying pH and temperature?

- pH sensitivity : Hydrolysis occurs in strongly acidic (pH < 3) or basic (pH > 10) conditions, degrading the boronate ester to boric acid .

- Thermal stability : Decomposition above 150°C (TGA data) necessitates storage at 2–8°C under inert atmosphere .

- Light sensitivity : UV exposure induces radical side reactions; amber vials are recommended .

Advanced: How is this compound utilized in analytical chemistry for trace detection?

- Derivatization agent : Conjugates with carbonyl-containing analytes (e.g., aldehydes) via boronate affinity, enhancing detection limits in HPLC-MS .

- Fluorescent probes : The furan-vinyl-boronate structure serves as a fluorophore in sensor designs for metal ions (e.g., Hg²⁺) .

Advanced: What mechanistic insights explain its role in photopolymerization?

The compound acts as a photoinitiator co-synergist :

- Under UV light, the vinyl group undergoes radical addition , initiating polymerization.

- The boronate ester stabilizes radicals via electron donation, prolonging chain propagation .

Advanced: How does structural modification impact its performance in organic electronics?

- π-Conjugation extension : Substituting the furan with thiophene increases electron mobility in OLEDs .

- Steric tuning : Bulky substituents on the boronate reduce aggregation in thin-film transistors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.